5-(2H-tetrazol-5-yl)-1,3-benzoxazole-2-thiol
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Overview
Description
5-(2H-tetrazol-5-yl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that combines the structural features of tetrazole and benzoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-tetrazol-5-yl)-1,3-benzoxazole-2-thiol typically involves multicomponent reactions. One common method includes the reaction of 2-aminobenzoxazole with sodium azide and carbon disulfide under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of environmentally friendly catalysts, such as nickel(II) oxide nanoparticles, has also been explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2H-tetrazol-5-yl)-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
5-(2H-tetrazol-5-yl)-1,3-benzoxazole-2-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2H-tetrazol-5-yl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxyl-containing compounds. The benzoxazole moiety can engage in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high nitrogen content and energetic properties.
5-(1H-tetrazol-5-yl)isophthalic acid: Used in the synthesis of metal-organic frameworks with luminescent and magnetic properties.
5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid: Utilized in the development of coordination polymers.
Uniqueness
5-(2H-tetrazol-5-yl)-1,3-benzoxazole-2-thiol is unique due to its combination of tetrazole and benzoxazole moieties, which endows it with distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5N5OS |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
5-(2H-tetrazol-5-yl)-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H5N5OS/c15-8-9-5-3-4(1-2-6(5)14-8)7-10-12-13-11-7/h1-3H,(H,9,15)(H,10,11,12,13) |
InChI Key |
QKFBUCWOXFBFIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NNN=N3)NC(=S)O2 |
Origin of Product |
United States |
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